molecular formula C5H4N4OS B142701 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one CAS No. 141946-05-6

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B142701
CAS No.: 141946-05-6
M. Wt: 168.18 g/mol
InChI Key: MECGPFLJSDVABY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with sodium azide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to its observed bioactivity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .

Biological Activity

1-Thien-2-yl-1,4-dihydro-5H-tetrazol-5-one (CAS Number: 141946-05-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thienyl group attached to a tetrazolone structure, which contributes to its unique chemical reactivity and biological profile. The molecular formula is C6H6N4OSC_6H_6N_4OS, and its structure can be represented as follows:

Thienyl GroupTetrazolone\text{Thienyl Group}-\text{Tetrazolone}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A notable study reported that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 values for these effects were found to be in the low micromolar range .

The biological effects of this compound are thought to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been shown to modulate G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components leads to increased ROS production, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested alongside standard antibiotics. Results showed that certain derivatives displayed synergistic effects when combined with amoxicillin against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of a formulation containing this compound. Preliminary results indicated a significant reduction in tumor size in approximately 30% of participants after six months of treatment, with manageable side effects .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32
AnticancerHeLa Cells12
AnticancerMCF-7 Cells15

Properties

IUPAC Name

4-thiophen-2-yl-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGPFLJSDVABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427882
Record name 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141946-05-6
Record name 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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